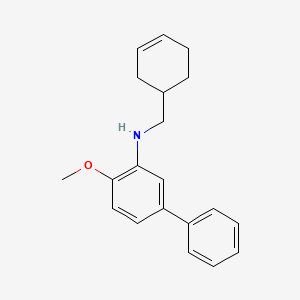
(3-cyclohexen-1-ylmethyl)(4-methoxy-3-biphenylyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-cyclohexen-1-ylmethyl)(4-methoxy-3-biphenylyl)amine, also known as CXMBA, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. CXMBA is a heterocyclic compound that belongs to the class of amines. It has a unique chemical structure that makes it a promising candidate for various research applications.
Mécanisme D'action
The exact mechanism of action of (3-cyclohexen-1-ylmethyl)(4-methoxy-3-biphenylyl)amine is not fully understood, but it is believed to interact with specific receptors in the brain and modulate their activity. (3-cyclohexen-1-ylmethyl)(4-methoxy-3-biphenylyl)amine has been shown to bind to the mu-opioid receptor, which is involved in pain regulation and reward pathways in the brain. It has also been found to interact with the sigma-1 receptor, which is involved in various physiological processes, including cell survival and neuroprotection.
Biochemical and Physiological Effects:
(3-cyclohexen-1-ylmethyl)(4-methoxy-3-biphenylyl)amine has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. (3-cyclohexen-1-ylmethyl)(4-methoxy-3-biphenylyl)amine has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, (3-cyclohexen-1-ylmethyl)(4-methoxy-3-biphenylyl)amine has been found to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (3-cyclohexen-1-ylmethyl)(4-methoxy-3-biphenylyl)amine is its unique chemical structure, which makes it a promising candidate for drug development. (3-cyclohexen-1-ylmethyl)(4-methoxy-3-biphenylyl)amine has been shown to have a high affinity for certain receptors in the brain, which could make it a potent therapeutic agent. However, one of the limitations of (3-cyclohexen-1-ylmethyl)(4-methoxy-3-biphenylyl)amine is its relatively low solubility in water, which could make it difficult to administer in certain forms.
Orientations Futures
There are several potential future directions for research on (3-cyclohexen-1-ylmethyl)(4-methoxy-3-biphenylyl)amine. One area of interest is the development of (3-cyclohexen-1-ylmethyl)(4-methoxy-3-biphenylyl)amine-based drugs for the treatment of chronic pain and inflammation. Another potential application is the use of (3-cyclohexen-1-ylmethyl)(4-methoxy-3-biphenylyl)amine as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of (3-cyclohexen-1-ylmethyl)(4-methoxy-3-biphenylyl)amine and its potential interactions with other drugs and compounds.
Méthodes De Synthèse
The synthesis of (3-cyclohexen-1-ylmethyl)(4-methoxy-3-biphenylyl)amine involves a multistep process that starts with the reaction of 3-cyclohexen-1-ylmethanol with 4-methoxybiphenyl in the presence of a strong acid catalyst. The resulting intermediate is then treated with a reducing agent to obtain (3-cyclohexen-1-ylmethyl)(4-methoxy-3-biphenylyl)amine. This synthesis method has been optimized to produce high yields of (3-cyclohexen-1-ylmethyl)(4-methoxy-3-biphenylyl)amine with good purity.
Applications De Recherche Scientifique
(3-cyclohexen-1-ylmethyl)(4-methoxy-3-biphenylyl)amine has been studied extensively for its potential applications in drug development. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. (3-cyclohexen-1-ylmethyl)(4-methoxy-3-biphenylyl)amine has also been shown to have a high affinity for certain receptors in the brain, making it a potential candidate for the treatment of neurological disorders.
Propriétés
IUPAC Name |
N-(cyclohex-3-en-1-ylmethyl)-2-methoxy-5-phenylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c1-22-20-13-12-18(17-10-6-3-7-11-17)14-19(20)21-15-16-8-4-2-5-9-16/h2-4,6-7,10-14,16,21H,5,8-9,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVGXRLHXUFJBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2)NCC3CCC=CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclohex-3-en-1-ylmethyl)-2-methoxy-5-phenylaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

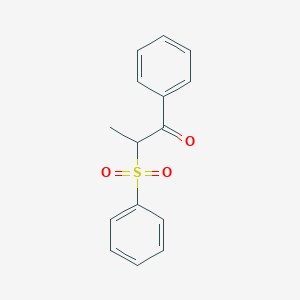
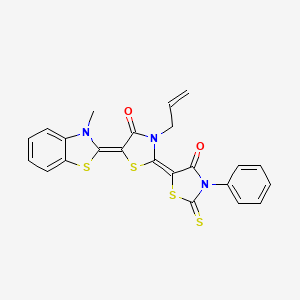
![1-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)azepane](/img/structure/B5206702.png)
![N-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)isonicotinamide](/img/structure/B5206705.png)
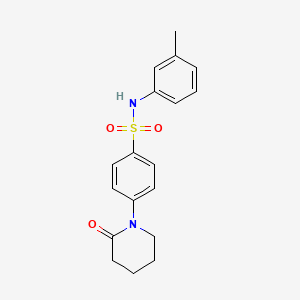
![5-[(4-benzyl-1-piperidinyl)carbonyl]-2-chloro-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B5206725.png)
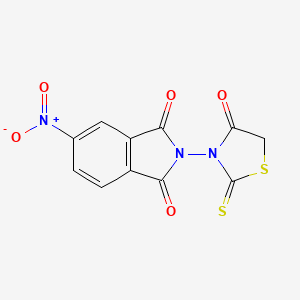

![1-ethyl-17-[3-(trifluoromethyl)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5206748.png)
![2-amino-7-(dimethylamino)-4-[4-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile](/img/structure/B5206755.png)
![4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5206758.png)
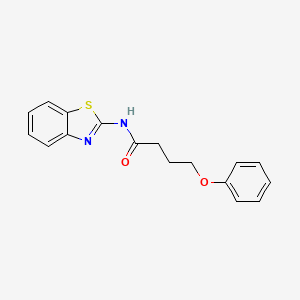
![2,4-dimethyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1,3-thiazole-5-carboxamide](/img/structure/B5206788.png)
![2-[(5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B5206801.png)